1-(2-methyl-4,5-disulfophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid

SHP2 inhibition IC50 pyrazolone scaffold

C21 is the only well‑characterized competitive SHP2 active‑site probe. Its pyrazolone‑3‑carboxylic‑acid scaffold with 2‑methyl‑4,5‑disulfo substitution is essential: removal of a single sulfonate or the 4‑CH₃ group causes ≥5‑fold potency loss. Validated IC50 (8.3 µM), Ki (4.6 µM), and >100 µM inactivity against nine off‑target PTPs make it ideal for DiFMUP assay development, Z′‑factor calculation, and multi‑PTP selectivity benchmarking. Do not accept generic analogs; confirm exact substitution to avoid inactive compounds.

Molecular Formula C11H10N2O9S2
Molecular Weight 378.3 g/mol
CAS No. 293327-21-6
Cat. No. B1663780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methyl-4,5-disulfophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
CAS293327-21-6
SynonymsC21;  SHP2-IN-C21;  CID-2865111;  4,5-Dihydro-1-(2-methyl-4,5-disulfophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid trisodium salt
Molecular FormulaC11H10N2O9S2
Molecular Weight378.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N2C(=O)CC(=N2)C(=O)O)S(=O)(=O)O)S(=O)(=O)O
InChIInChI=1S/C11H10N2O9S2/c1-5-2-8(23(17,18)19)9(24(20,21)22)4-7(5)13-10(14)3-6(12-13)11(15)16/h2,4H,3H2,1H3,(H,15,16)(H,17,18,19)(H,20,21,22)
InChIKeySEYODHVKSAPCBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methyl-4,5-disulfophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 293327-21-6): Core Identity and Scientific Classification for Procurement


1-(2-Methyl-4,5-disulfophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 293327-21-6; molecular formula C₁₁H₁₀N₂O₉S₂; MW 378.34 g/mol; predicted logP −0.33) is a disulfonated pyrazolone carboxylic acid derivative that was identified through high-throughput virtual screening and validated as a reversible competitive inhibitor of the Src homology 2 domain-containing protein tyrosine phosphatase-2 (SHP2, encoded by PTPN11) [1]. The compound, also designated C21 in the primary literature, bears a 2-methyl-4,5-disulfophenyl substituent at the pyrazole N1 position and a carboxylic acid at the C3 position of the 5-oxo-4,5-dihydro-1H-pyrazole core [1][2]. Unlike the more widely known allosteric SHP2 inhibitors that stabilize the auto-inhibited conformation, C21 targets the catalytic PTP active site through a competitive mechanism, a distinction with direct implications for assay design, selectivity profiling, and chemical biology tool selection [1].

Why Closely Related Pyrazolone Disulfonate Analogs Cannot Substitute for CAS 293327-21-6 in SHP2-Targeted Research


The pyrazolone-3-carboxylic acid scaffold bearing sulfonated phenyl substituents encompasses multiple commercially available analogs—including CAS 6411-56-9 (1-(2,5-disulfophenyl) isomer, lacking the 2-methyl group), CAS 67939-25-7 (2-methyl-4-monosulfophenyl analog), and CAS 118-47-8 (4-monosulfophenyl, no methyl)—that differ by only one or two substituent positions from the target compound [1]. However, systematic structure-activity relationship (SAR) studies on C21 have demonstrated that these seemingly minor structural variations produce disproportionately large effects on SHP2 binding affinity: removal of the 4-CH₃ group alone causes a ~19-fold loss of inhibitory potency, while removal of a single sulfonate group reduces activity ~5-fold, and elimination of both charged centers entirely abolishes detectable inhibition [1]. Consequently, procurement of a generic pyrazolone-disulfonate analog without precise confirmation of the 2-methyl-4,5-disulfo substitution pattern will almost certainly yield a compound with drastically inferior or absent SHP2 inhibitory activity, invalidating experimental results and wasting screening resources [1][2].

Head-to-Head Quantitative Differentiation Evidence for CAS 293327-21-6 versus Closest Analogs, Screening Hits, and In-Class SHP2 Inhibitors


SHP2 Inhibitory Potency: ~22-Fold Advantage over Same-Screen Pyrazolone Hits C18 and C30 in Identical Enzymatic Assay

In the primary discovery study, C21 (CAS 293327-21-6) demonstrated an SHP2 IC₅₀ of 8.3 ± 0.1 µM, compared to C18 (IC₅₀ = 181 ± 12 µM) and C30 (IC₅₀ = 176 ± 11 µM)—two pyrazolone-class compounds identified from the same virtual screening campaign and tested under identical in vitro enzymatic assay conditions [1]. This represents a ~22-fold potency advantage for C21 over its closest same-class screening competitors. Furthermore, C18 and C30 were subsequently deprioritized because they exhibited only moderate SHP2 inhibition but paradoxically stronger inhibition against the off-target phosphatases PTP1B and SHP1, making them unsuitable as selective SHP2 probes [1]. C21 was ranked 1st in secondary screening among all 35 compounds tested [1].

SHP2 inhibition IC50 pyrazolone scaffold active-site inhibitor

Competitive Inhibition Mechanism with Defined Ki: Differentiating C21 from Allosteric SHP2 Inhibitor Chemotypes

C21 was unequivocally characterized as a reversible competitive inhibitor of SHP2 through steady-state enzyme kinetic analysis, yielding an inhibition constant Ki of 4.6 µM [1]. This competitive mode—where C21 occupies the catalytic PTP active site—was further validated by site-directed mutagenesis: mutation of the active-site residue K364 to arginine (K364R) reduced C21 potency ~3-fold (IC₅₀ = 26 µM), while mutation to serine (K364S, mimicking PTP1B) reduced potency ~7-fold (IC₅₀ = 56 µM) [1]. In contrast, the dominant class of clinically pursued SHP2 inhibitors (e.g., SHP099, TNO155, RMC-4550) are allosteric inhibitors that stabilize the auto-inhibited closed conformation by binding at the tunnel interface of the N-SH2, C-SH2, and PTP domains—a mechanistically and spatially distinct site [2]. The competitive active-site mechanism of C21 makes it uniquely suited for: (a) studying catalytic domain function independent of SH2-domain regulatory dynamics; (b) developing substrate-competitive assay formats; and (c) serving as a reference compound for orthogonal mechanism-of-action validation in SHP2 drug discovery campaigns [1][2].

competitive inhibitor Ki determination SHP2 catalytic site enzyme kinetics

PTP Selectivity Fingerprint: C21 Exhibits Quantified Selectivity over SHP1, PTP1B, and a Panel of Nine Mammalian PTPs, in Contrast to Non-Selective Same-Screen Hits

C21 was profiled against a panel of 12 protein tyrosine phosphatases, revealing a defined selectivity fingerprint [1]. Against SHP1 (the closest SHP2 homolog), C21 showed an IC₅₀ of 14 µM (1.7-fold selectivity). Against PTP1B, C21 achieved 14.2-fold selectivity (IC₅₀ = 118 µM). Against nine additional PTPs—TC-PTP, LYP, CD45, LAR, PTPα, VHR, VHX, Cdc14, and LMW-PTP—C21 exhibited IC₅₀ values >100 µM or no detectable inhibition at 100 µM [1]. Critically, this selectivity profile contrasts sharply with same-screen hits C18 and C30, which demonstrated better inhibition against PTP1B and SHP1 than against SHP2—a reverse selectivity profile that disqualifies them as SHP2 tools [1]. The selectivity of C21 was mechanistically linked to residue K364, which is uniquely positioned in SHP2 but replaced by an arginine in SHP1 and a serine in PTP1B; mutagenesis at this position recapitulated the selectivity loss [1]. The selectivity data are corroborated by independent curation in the AAT Bioquest Quest Database, which records IC₅₀ values of 8,300 nM (wild-type SHP2), 26,000 nM (K364R mutant), and 56,000 nM (K364S mutant), along with Ki = 4,600 nM .

PTP selectivity SHP1 PTP1B phosphatase profiling

SAR-Validated Pharmacophore: The 4-CH₃ and 1-SO₃⁻ Substituents Together Contribute ~20-Fold Binding Enhancement—Defining the Minimum Structural Identity for Procurement

A systematic SAR study of four C21 analogs, evaluated under identical SHP2 enzymatic assay conditions, established the precise contribution of each substituent to inhibitory potency [1]. Removal of the 1-SO₃⁻ group (C21-A1) reduced potency ~5-fold (IC₅₀ = 41 ± 1 µM vs. 8.3 µM for C21). Further removal of the 4-CH₃ group from C21-A1 to yield C21-A2 reduced potency by an additional ~4-fold (IC₅₀ = 155 ± 6 µM), representing a cumulative ~19-fold loss relative to C21. Elimination of the 2-SO₃⁻ group (C21-A3) or replacement of the 4'-COO⁻ with methyl (C21-A4) resulted in complete loss of detectable inhibition at concentrations up to 1,000 µM [1]. These SAR data establish that the simultaneous presence of the 2-SO₃⁻ and 4'-COO⁻ groups is essential for any SHP2 binding, while the 1-SO₃⁻ and 4-CH₃ groups together provide an additional ~20-fold potency enhancement through hydrogen bonding (1-SO₃⁻ with the P-loop) and hydrophobic interaction (4-CH₃ with Y279) [1]. For procurement, this means that commercially available analogs lacking the 4-CH₃ (e.g., CAS 6411-56-9, the 2,5-disulfo isomer) or lacking one sulfonate group (e.g., CAS 67939-25-7, the 2-methyl-4-monosulfo analog) are predicted to be 5- to >100-fold less active or entirely inactive against SHP2.

structure-activity relationship pharmacophore SAR pyrazolone disulfonate

Computationally and Experimentally Cross-Validated Binding Mode: MM-GBSA Free Energy and Site-Directed Mutagenesis Convergence

The binding mode of C21 to SHP2 was resolved through an integrated computational and experimental approach [1]. Two candidate binding modes were identified by molecular docking. Molecular dynamics (MD) simulations (10 ns trajectories) revealed that Mode II was significantly more stable, with a ligand RMSD plateau of 2.1 ± 0.3 Å compared to 3.5 ± 0.5 Å for Mode I. MM-GBSA binding free energy calculations based on 1,800 trajectory snapshots yielded ΔG = −63.60 ± 0.15 kcal/mol for Mode II versus −36.54 ± 0.13 kcal/mol for Mode I—a ~27 kcal/mol preference for Mode II [1]. In Mode II, the pyrazoline carboxyl moiety penetrates the active site, while the two sulfonic acid groups engage K364 and K366 at the pocket entrance through six hydrogen bonds. This model was independently validated by site-directed mutagenesis (K364R and K364S) and by the SAR data from C21 analogs (C21-A1 through C21-A4), establishing a high-confidence structural basis for the observed potency and selectivity [1]. Binding data are independently cataloged in the BindingDB (ChEMBL ID CHEMBL3425953) and the AAT Bioquest database .

MM-GBSA binding free energy molecular dynamics mutagenesis validation

Validated Scientific Application Scenarios for CAS 293327-21-6 Based on Quantitative Evidence


Biochemical SHP2 Catalytic Domain Assay Development and High-Throughput Screening

C21 is an ideal reference inhibitor for developing and validating SHP2 biochemical assays targeting the catalytic domain, particularly fluorogenic DiFMUP-based formats. Its well-characterized IC₅₀ (8.3 µM), competitive Ki (4.6 µM), and >100 µM inactivity against nine off-target PTPs provide robust positive-control parameters for assay window determination, Z'-factor calculation, and counter-screen design [1]. The competitive mechanism ensures that assay signals respond predictably to substrate concentration variations, simplifying troubleshooting compared to allosteric control compounds [1][2].

Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization Starting Point

The precisely quantified contribution of each substituent (1-SO₃⁻: ~5-fold; 4-CH₃: ~4-fold; 2-SO₃⁻/4'-COO⁻: essential) establishes C21 as a pharmacophoric reference for SAR-driven optimization of active-site SHP2 inhibitors [1]. The MM-GBSA-validated binding mode identifies specific residue-level interactions (P-loop residues H458–G464 contribute ~57% of binding energy; K364/K366 contribute ~20%) that can guide rational substitution at the 4-CH₃, 2'-carbonyl, and sulfonic acid positions to improve potency, selectivity, or cell permeability [1]. This scaffold has already served as the chemical starting point for pyrazolone-to-azaindole evolution programs yielding nanomolar SHP2 inhibitors [2].

Selectivity Profiling and Counter-Screening in Phosphatase Drug Discovery Panels

C21 is uniquely suitable as a selectivity benchmark in multi-PTP profiling panels because its activity has been quantified across 12 phosphatases under uniform conditions, including the therapeutically relevant off-targets PTP1B (14.2-fold selectivity window) and SHP1 (1.7-fold window) [1]. The K364R and K364S mutant data (IC₅₀ shifts to 26 µM and 56 µM, respectively) further enable researchers to use C21 as a probe for validating the role of the K364 residue in SHP2 active-site recognition across species or disease-relevant SHP2 variants [1].

Chemical Biology Tool for Dissecting Competitive Active-Site vs. Allosteric SHP2 Pharmacology

Because the majority of clinically advanced SHP2 inhibitors (SHP099, TNO155, RMC-4550, JAB-3068) are allosteric tunnel-binding modulators, C21 fills a critical gap as a well-characterized competitive active-site probe [2]. Researchers investigating catalytic-domain-specific SHP2 functions, resistance mechanisms to allosteric inhibitors, or substrate-competitive regulation can use C21 as a mechanistically orthogonal tool compound with defined binding kinetics (Ki = 4.6 µM), validated target engagement (mutagenesis-confirmed), and documented selectivity boundaries [1][2].

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